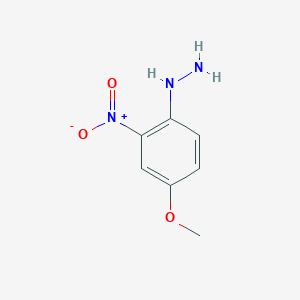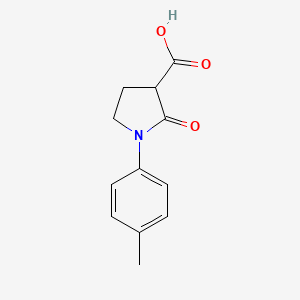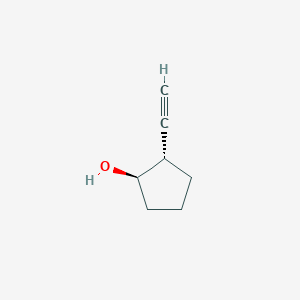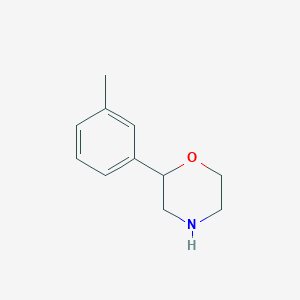
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid
Vue d'ensemble
Description
“3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid” is a compound that belongs to the class of triazoles . Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .
Synthesis Analysis
The synthesis of triazole compounds involves a series of chemical reactions. For instance, new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR, 1 H-NMR, 13 C-NMR spectra, and HRMS can be used to unambiguously identify the synthesized compounds .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For instance, phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound .Applications De Recherche Scientifique
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various organic compounds, including polymers, dendrimers, and peptides. This compound has also been used as a ligand for the synthesis of metal complexes, which have been studied for their potential applications in catalysis. Furthermore, this compound has been studied for its potential applications in drug delivery systems, imaging agents, and sensors.
Mécanisme D'action
The mechanism of action of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid is not fully understood. However, it is believed that this compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Furthermore, this compound has been shown to have antibacterial properties, which can inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid in lab experiments is its versatility. This compound can be easily modified to incorporate different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid. One potential direction is the development of this compound-based materials for use in tissue engineering and regenerative medicine. This compound-based materials have been shown to have good biocompatibility and can be easily modified to incorporate different functional groups. Another potential direction is the development of this compound-based sensors for the detection of biomolecules, such as proteins and nucleic acids. This compound-based sensors have been shown to have high sensitivity and selectivity, which can be useful for the early detection of diseases. Furthermore, the development of this compound-based imaging agents for use in diagnostic imaging is another potential direction for future research. This compound-based imaging agents have been shown to have good biocompatibility and can be easily modified to incorporate different imaging modalities.
Conclusion:
In conclusion, this compound is a triazole-containing compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in various fields of scientific research. This compound has been shown to have various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of this compound-based materials, sensors, and imaging agents.
Propriétés
IUPAC Name |
(E)-3-(2-phenyltriazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-8H,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBQUZCLPBXSD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Formylphenyl)propan-2-yl]acetamide](/img/structure/B3385183.png)












